Ytterbium triflate

Vue d'ensemble

Description

Ytterbium triflate, a compound of ytterbium, is recognized for its efficiency and water tolerance as a Lewis acid catalyst in organic chemistry. It has facilitated the synthesis of various heterocycles, indicating its broad applicability in organic transformations. The compound’s versatile catalytic capabilities are leveraged in both organic and aqueous solvents under relatively mild conditions, and it can be recovered and reused, highlighting its sustainable potential in chemical synthesis (Sakhuja et al., 2016).

Synthesis Analysis

Ytterbium triflate's synthesis often involves reactions that are straightforward and yield moderate to good outcomes. It has catalyzed the amination of 1-cyclopropylprop-2-yn-1-ols to conjugated enynes in a regioselective manner under mild conditions, showcasing its role in facilitating complex organic reactions (Rao et al., 2009).

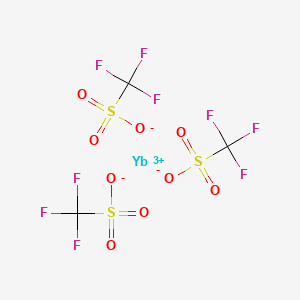

Molecular Structure Analysis

The molecular structure of ytterbium triflate and its complexes often exhibits coordination geometries conducive to catalysis. Complexes have been identified with structures that facilitate electron transfer and catalytic activity, further underscoring the compound’s utility in synthesis and polymerization reactions (Zhou et al., 2007).

Chemical Reactions and Properties

Ytterbium triflate catalyzes a wide range of chemical reactions, including heterocyclization, tandem one-pot oxidations, and Cannizzaro reactions. Its effectiveness in promoting synthesis with high yields and under environmentally friendly conditions has been documented, showcasing its role in green chemistry (Curini et al., 2005).

Physical Properties Analysis

While specific studies detailing the physical properties of ytterbium triflate were not highlighted, its application in diverse chemical reactions suggests it possesses stable physical characteristics that support its use as a catalyst in various conditions.

Chemical Properties Analysis

Ytterbium triflate’s chemical properties, particularly its catalytic activity, have been extensively utilized in organic chemistry. Its ability to catalyze reactions in nonbasic conditions, such as the selective methanolysis of methoxyacetates, underscores its versatility and efficiency as a catalyst (Hanamoto et al., 1996).

Applications De Recherche Scientifique

Catalysis in Heterocycle Synthesis

Ytterbium(III) triflate serves as an efficient and water-tolerant Lewis acid catalyst for synthesizing various heterocycles, including three- to six-membered and fused heterocycles. It is used in both organic and aqueous solvents with mild reaction conditions, facilitating the recovery and reuse of the catalyst (Sakhuja et al., 2016).

Synthesis of Conjugated Enynes

Ytterbium(III) triflate catalyzes the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides, providing a synthetic route to conjugated enynes. This reaction is straightforward and yields moderate to good results in a regioselective manner under mild conditions (Rao et al., 2009).

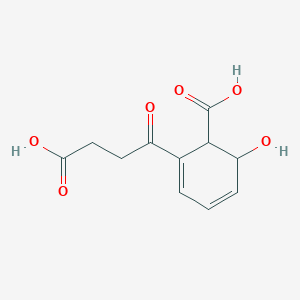

Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones

Ytterbium triflate effectively catalyzes the synthesis of isopropyl esters or free alpha-hydroxy-arylacetic acids from substituted aromatic glyoxals and aryl methyl ketones. This process is environmentally friendly, using water as a solvent and yielding high-purity products (Curini et al., 2005).

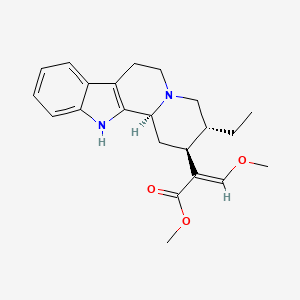

Synthesis of β-Functionalized Indole Derivatives

Ytterbium triflate catalyzes the synthesis of substituted indole derivatives from indole, aldehydes, and dimethyl malonate. The reaction, carried out in solvent-free conditions, yields the desired adducts efficiently (Epifano et al., 2011).

Meerwein–Ponndorf–Verley Reduction

In the Meerwein–Ponndorf–Verley reduction, ytterbium triflate promotes the reduction of substituted aromatic and aliphatic aldehydes and ketones, using isopropanol as both the solvent and reducing agent. The process yields desired adducts in varying percentages (Mollica et al., 2012).

Synthesis of Calix[4]pyrroles

Ytterbium(III) triflate catalyzes the synthesis of calix[4]pyrroles via the condensation of pyrrole with different ketones in ionic liquids. This process is eco-friendly, economical, and non-corrosive, with the catalyst being recoverable and recyclable (Kumar et al., 2008).

Detritylation Processes

Ytterbium triflate catalyzes the hydrolysis of tritylamines and trityloxy compounds to amines and alcohols under mild conditions, offering high yields. The reactions are conducted in tetrahydrofuran with water as a reactant (Lu et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

trifluoromethanesulfonate;ytterbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJKOKFZJYCLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9O9S3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369793 | |

| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium triflate | |

CAS RN |

54761-04-5, 252976-51-5 | |

| Record name | Ytterbium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ytterbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTERBIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N70OSW24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

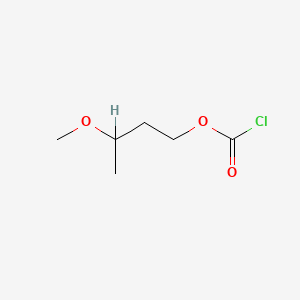

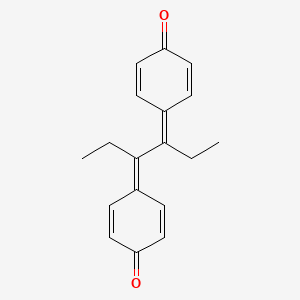

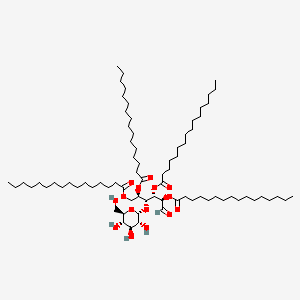

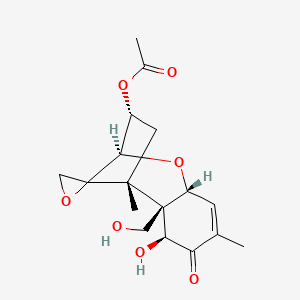

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)

![7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1227061.png)